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Abstract
FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent

anti-malarial properties. It demonstrates significant inhibitory activity against both Plasmodium

falciparum and human HDACs, targeting multiple stages of the parasite's life cycle. This

document provides detailed application notes and protocols for a suite of in vitro assays to

characterize the activity of FNDR-20123 free base, including its anti-malarial efficacy, HDAC

inhibition profile, and safety assessment.

Introduction
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the

development of novel anti-malarial therapeutics with new mechanisms of action. Histone

deacetylases (HDACs) have been identified as a promising therapeutic target. FNDR-20123 is

a potent HDAC inhibitor that has shown efficacy against both the asexual and sexual stages of

P. falciparum, indicating its potential to both treat malaria and block its transmission.[1][2][3]

The following protocols and data provide a framework for the in vitro evaluation of FNDR-

20123 and similar compounds.
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Target Assay Type IC50 (nM)

Plasmodium falciparum HDAC Biochemical 31[1][2][3]

Human HDACs (pan) Biochemical 3[1][2][3]

P. falciparum (asexual stage) Cell-based 41[1][2][3]

P. falciparum (male

gametocytes)
Cell-based 190[1][2][3]

P. falciparum (female

gametocytes)
Cell-based >5000[4][5]

Table 2: FNDR-20123 Inhibitory Profile against Human
HDAC Isoforms

HDAC Isoform IC50 (nM)

HDAC1 25[1][2][3]

HDAC2 29[1][2][3]

HDAC3 2[1][2][3]

HDAC6 11[1][2][3]

HDAC8 282[1][2][3]

Table 3: In Vitro Safety Profile of FNDR-20123
Assay Cell Line/System Result (IC50)

Cytotoxicity HepG2, THP-1
Negligible cytotoxicity

observed[4][5]

hERG Inhibition hERG-expressing cells > 100 µM[4][5]

CYP450 Inhibition Human liver microsomes
> 25 µM for tested isoforms[4]

[5]
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FNDR-20123 acts by inhibiting histone deacetylases (HDACs), which are crucial enzymes in

the epigenetic regulation of gene expression. By blocking HDACs, FNDR-20123 leads to an

accumulation of acetylated histones, altering chromatin structure and affecting gene

transcription. This disruption of the parasite's epigenetic machinery is believed to be the

primary mechanism of its anti-malarial activity.
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Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.
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Caption: In vitro assay workflow for FNDR-20123 characterization.

Plasmodium falciparum Asexual Blood Stage Assay
This protocol is adapted from standard SYBR Green I-based fluorescence assays.

Objective: To determine the 50% inhibitory concentration (IC50) of FNDR-20123 against the

asexual erythrocytic stage of P. falciparum.

Materials:

P. falciparum culture (e.g., 3D7 strain)

Human red blood cells

Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)

96-well black, clear-bottom microplates

SYBR Green I lysis buffer

FNDR-20123 stock solution (in DMSO)
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Positive control (e.g., Chloroquine)

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

Fluorescence plate reader

Procedure:

Synchronize P. falciparum cultures to the ring stage.

Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.

Serially dilute FNDR-20123 in complete culture medium in a 96-well plate.

Add the parasite culture to each well.

Incubate the plates for 72 hours at 37°C in the specialized gas mixture.

After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

Incubate in the dark at room temperature for 1 hour.

Measure fluorescence intensity (excitation: ~485 nm, emission: ~530 nm).

Calculate the percent inhibition relative to untreated controls and determine the IC50 value

using a dose-response curve.

Gametocyte Functional Viability Assay
This protocol is based on the methods described by Ruecker et al. and is designed to assess

the effect of compounds on the viability of mature male and female gametocytes.[6][7][8][9]

Objective: To determine the IC50 of FNDR-20123 against mature P. falciparum gametocytes.

Materials:

Mature (Stage V) P. falciparum gametocyte culture

Gametocyte culture medium
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96-well plates

FNDR-20123 stock solution

Positive control (e.g., primaquine)

Activation medium (e.g., ookinete medium containing xanthurenic acid)

Fluorescence microscope or plate reader with appropriate filters

Procedure:

Seed mature gametocyte cultures in 96-well plates.

Add serially diluted FNDR-20123 to the wells and incubate for 48 hours.

To assess male gametocyte viability, add activation medium to induce exflagellation.

Quantify exflagellation centers using light microscopy or a specific fluorescent dye for male

gametes.

To assess female gametocyte viability, specific fluorescent markers or downstream

development assays can be employed.

Calculate the percent inhibition of gamete formation compared to untreated controls and

determine the IC50.

In Vitro HDAC Inhibition Assay (Fluorometric)
This is a general protocol for a fluorometric HDAC inhibition assay.

Objective: To quantify the inhibitory activity of FNDR-20123 against specific HDAC isoforms.

Materials:

Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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Assay buffer

Developer solution

FNDR-20123 stock solution

Positive control (e.g., Trichostatin A)

96-well black microplates

Fluorescence plate reader

Procedure:

Add assay buffer, HDAC substrate, and serially diluted FNDR-20123 to the wells of a 96-well

plate.

Initiate the reaction by adding the specific recombinant HDAC enzyme to each well.

Incubate at 37°C for a specified period (e.g., 30-60 minutes).

Stop the enzymatic reaction and add the developer solution. The developer cleaves the

deacetylated substrate, releasing the fluorophore.

Incubate for a short period to allow for fluorophore development.

Measure fluorescence intensity (excitation: ~360 nm, emission: ~460 nm).

Calculate the percent inhibition and determine the IC50 value.

In Vitro Safety Assays
a) Cytotoxicity Assay (MTT or WST-1):

Objective: To assess the general cytotoxicity of FNDR-20123.

Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.

Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.

Treat cells with a range of concentrations of FNDR-20123 for 24-48 hours.

Add MTT or WST-1 reagent to each well and incubate.

Measure the absorbance at the appropriate wavelength.

Calculate cell viability as a percentage of the untreated control.

b) hERG Inhibition Assay:

Objective: To evaluate the potential for FNDR-20123 to cause cardiac arrhythmias by

inhibiting the hERG potassium channel.

Method: Automated patch-clamp or fluorescence-based thallium flux assays using hERG-

expressing cell lines (e.g., HEK293).[1][3][10][11]

Procedure: The specific protocol will depend on the chosen platform, but generally involves

exposing the cells to various concentrations of FNDR-20123 and measuring the hERG

channel current or ion flux.

c) CYP450 Inhibition Assay:

Objective: To assess the potential for drug-drug interactions by determining if FNDR-20123

inhibits major cytochrome P450 enzymes.[2][4][12]

System: Human liver microsomes.

Procedure:

Incubate human liver microsomes with specific CYP isoform probe substrates and a range

of FNDR-20123 concentrations.

Initiate the reaction with NADPH.

After a set incubation time, stop the reaction.
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Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

Determine the IC50 of FNDR-20123 for each CYP isoform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC
[pmc.ncbi.nlm.nih.gov]

2. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current
Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC
[pmc.ncbi.nlm.nih.gov]

3. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature
Experiments [experiments.springernature.com]

4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature
Experiments [experiments.springernature.com]

5. lnhlifesciences.org [lnhlifesciences.org]

6. A male and female gametocyte functional viability assay to identify biologically relevant
malaria transmission-blocking drugs | Medicines for Malaria Venture [mmv.org]

7. journals.asm.org [journals.asm.org]

8. A male and female gametocyte functional viability assay to identify biologically relevant
malaria transmission-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

11. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

To cite this document: BenchChem. [FNDR-20123 Free Base: In Vitro Assay Protocols and
Application Notes]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b11936684?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9436417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9436417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751392/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2213-1_3
https://experiments.springernature.com/articles/10.1007/978-1-0716-2213-1_3
https://experiments.springernature.com/articles/10.1007/978-1-0716-1542-3_6
https://experiments.springernature.com/articles/10.1007/978-1-0716-1542-3_6
https://lnhlifesciences.org/sites/default/files/2025-06/EX-3095%20In%20Vitro%20Assay%20Services%20CYP%20Inhibition%20Assay.pdf
https://www.mmv.org/newsroom/news-resources-search/male-and-female-gametocyte-functional-viability-assay-identify-0
https://www.mmv.org/newsroom/news-resources-search/male-and-female-gametocyte-functional-viability-assay-identify-0
https://journals.asm.org/doi/10.1128/aac.03666-14
https://pubmed.ncbi.nlm.nih.gov/25267664/
https://pubmed.ncbi.nlm.nih.gov/25267664/
https://www.researchgate.net/publication/266324293_A_Male_and_Female_Gametocyte_Functional_Viability_Assay_To_Identify_Biologically_Relevant_Malaria_Transmission-Blocking_Drugs
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/toxicology/cardiotoxicity/herg-safety
https://www.creative-bioarray.com/Services/hERG-Safety.htm
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/cytochrome-p450-cyp-inhibition-ic50
https://www.benchchem.com/product/b11936684#fndr-20123-free-base-in-vitro-assay-protocol
https://www.benchchem.com/product/b11936684#fndr-20123-free-base-in-vitro-assay-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b11936684#fndr-20123-free-base-in-vitro-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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